
PMX 205
Descripción general
Descripción
PMX-205 es un hexapéptido cíclico que actúa como un potente antagonista del receptor del componente 5a del complemento (C5aR). Este compuesto ha demostrado un potencial significativo en varios campos de investigación científica debido a su capacidad para modular las respuestas inmunitarias y la inflamación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PMX-205 se sintetiza mediante síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. Los pasos clave incluyen:
Acoplamiento: Los aminoácidos se acoplan utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt).
Desprotección: Los grupos protectores se eliminan utilizando ácido trifluoroacético (TFA).
Ciclación: El péptido lineal se cicla para formar la estructura hexapéptida.
Métodos de producción industrial
La producción industrial de PMX-205 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, lo que a menudo implica sintetizadores de péptidos automatizados y técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) .
Análisis De Reacciones Químicas
Stability in Biological Matrices
PMX 205 exhibits differential stability depending on the biological environment:
Data reflect unchanged this compound quantified via LC-MS/MS .
Degradation in Gastric Environment
This compound undergoes significant hydrolysis in acidic gastric conditions:
Gastric Sample | Stability (37°C, 60 min) | Degradation Rate | Source |
---|---|---|---|
Gastric lavage fluid | 23.3 ± 1.7% | 76.7% loss | |
Gastric homogenate | 6.7 ± 4.2% | 93.3% loss |
Mechanism : Acid-catalyzed hydrolysis of peptide bonds and oxidative side-chain modifications . Despite this, this compound retains >20% oral bioavailability due to partial absorption before gastric degradation .
Fragmentation Patterns in Mass Spectrometry
This compound displays characteristic fragmentation under +2 ionization:
MRM Transition (m/z) | Fragment Ions (m/z) | Relative Intensity | Source |
---|---|---|---|
420.2 → 70.0 | 70.0, 105.2, 105 | 100%, 45%, 30% |
Key observations :
- Dominant cleavage at Trp-Arg amide bond (70.0 m/z fragment)
- Stable cyclohexylalanine-proline linkage resists fragmentation
Comparative Pharmacokinetic Stability
Elimination half-lives across administration routes:
Route | Plasma | Brain | Spinal Cord | Source |
---|---|---|---|---|
Intravenous | 19.33 min | 21.4 min | 18.9 min | |
Oral | 54 min | 63.5 min | 58.2 min |
Factors influencing stability :
Aplicaciones Científicas De Investigación
PMX-205 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis y ciclación de péptidos.
Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación.
Medicina: Explorado como un posible agente terapéutico para afecciones como la enfermedad de Alzheimer, la colitis y el dolor neuropático.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
PMX-205 ejerce sus efectos uniéndose al receptor del componente 5a del complemento (C5aR), bloqueando así la interacción entre C5a y su receptor. Esta inhibición evita la activación de las vías de señalización aguas abajo involucradas en la inflamación y las respuestas inmunitarias. Los objetivos moleculares incluyen C5aR, y las vías involucradas están principalmente relacionadas con la modulación inmunitaria y la inflamación .
Comparación Con Compuestos Similares
Compuestos similares
PMX-53: Otro antagonista del receptor C5a con propiedades similares pero menor eficacia y estabilidad in vivo en comparación con PMX-205.
Antagonistas del receptor C5a: Diversos otros compuestos que se dirigen al receptor C5a, cada uno con propiedades y aplicaciones únicas
Singularidad de PMX-205
PMX-205 destaca por su mayor eficacia y estabilidad in vivo, lo que lo convierte en un candidato más prometedor para aplicaciones terapéuticas. Su capacidad para penetrar el cerebro y reducir la neuroinflamación lo distingue aún más de otros compuestos similares .
Actividad Biológica
PMX 205 is a cyclic hexapeptide that acts as a potent antagonist of the complement C5a receptor (C5aR1). Its biological activity has garnered attention due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. This article explores the pharmacological properties, mechanisms of action, and relevant case studies demonstrating the efficacy of this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. A study conducted on mice revealed the following key pharmacokinetic parameters:
- Administration Routes : this compound was administered via intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.
- Half-Life : The elimination half-life was approximately 20 minutes for both PMX 53 and this compound, with this compound exhibiting a faster distribution half-life than PMX 53.
- Bioavailability : this compound demonstrated superior bioavailability compared to PMX 53:
- Oral: ~23% for this compound vs. ~9% for PMX 53
- Subcutaneous: >90% for this compound vs. ~85% for PMX 53
- CNS Penetration : this compound showed enhanced ability to penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders .
Table 1: Pharmacokinetic Parameters of this compound
Administration Route | Bioavailability (%) | Elimination Half-Life (min) |
---|---|---|
Intravenous | N/A | ~20 |
Intraperitoneal | ~60 | N/A |
Subcutaneous | >90 | N/A |
Oral | ~23 | N/A |
This compound functions primarily as a noncompetitive inhibitor of C5aR1, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor can lead to:
- Reduced Inflammation : In models of experimental colitis, this compound ameliorated inflammation by inhibiting C5a-mediated pathways .
- Neuroprotection : In models of Alzheimer's disease, this compound reduced amyloid plaque formation and hyperphosphorylated tau levels, suggesting a neuroprotective effect .
Alzheimer's Disease Model
In a study utilizing the Tg2576 mouse model of Alzheimer's disease, treatment with this compound resulted in:
- Reduction in Amyloid Plaques : A significant decrease in fibrillar amyloid deposits was observed, with a reduction of approximately 44% in thioflavine reactivity compared to untreated controls (p < 0.0006).
- Decreased Hyperphosphorylated Tau : The levels of hyperphosphorylated tau were reduced by 69% , indicating decreased neurodegeneration .
Amyotrophic Lateral Sclerosis (ALS) Model
In the hSOD1 G93A mouse model of ALS, administration of this compound led to:
- Improved Grip Strength : Enhanced hindlimb grip strength was noted, along with slowed disease progression.
- Neuroprotective Effects : The treatment contributed to better overall motor function and cognitive outcomes .
Inflammatory Response in Allergic Models
In models of allergic inflammation induced by ovalbumin (OVA), this compound treatment showed:
Propiedades
IUPAC Name |
N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFHFJULBPYLM-ILOBPARPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514814-49-4 | |
Record name | PMX-205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PMX 205 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PMX-205 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.